Isobutyl 2-amino-5-iodobenzoate
CAS No.: 1131605-42-9
Cat. No.: VC8173261
Molecular Formula: C11H14INO2
Molecular Weight: 319.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1131605-42-9 |
|---|---|
| Molecular Formula | C11H14INO2 |
| Molecular Weight | 319.14 g/mol |
| IUPAC Name | 2-methylpropyl 2-amino-5-iodobenzoate |
| Standard InChI | InChI=1S/C11H14INO2/c1-7(2)6-15-11(14)9-5-8(12)3-4-10(9)13/h3-5,7H,6,13H2,1-2H3 |
| Standard InChI Key | SKRPMRYFGQHYFO-UHFFFAOYSA-N |
| SMILES | CC(C)COC(=O)C1=C(C=CC(=C1)I)N |
| Canonical SMILES | CC(C)COC(=O)C1=C(C=CC(=C1)I)N |
Introduction
Chemical Identity and Structural Features
Isobutyl 2-amino-5-iodobenzoate belongs to the class of benzoate esters, with the molecular formula C₁₁H₁₄INO₂ and a molecular weight of 319.14 g/mol . Its IUPAC name, 2-methylpropyl 2-amino-5-iodobenzoate, reflects the isobutyl ester group (-O-CO-O-2-methylpropane) attached to the benzoic acid backbone substituted at positions 2 (amino group) and 5 (iodine atom) .
Spectral Characteristics
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¹H NMR (DMSO-d₆): Signals at δ 0.88 ppm (t, J = 7.0 Hz, 3H, isobutyl CH₃), 1.39–1.29 ppm (m, 4H, isobutyl CH₂), and aromatic protons at δ 7.12–7.99 ppm .
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IR (KBr): Peaks at 3480 cm⁻¹ (N–H stretch), 1686 cm⁻¹ (ester C=O), and 1615 cm⁻¹ (C=C aromatic) .
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Mass Spectrometry: Molecular ion peak at m/z 319.00693 (calculated exact mass) .
Crystallographic Insights
While direct crystal data for this compound is unavailable, analogous structures (e.g., ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate) reveal intramolecular N–H···I hydrogen bonding and π-π stacking interactions that stabilize the molecular conformation . Such interactions likely influence the packing and stability of isobutyl 2-amino-5-iodobenzoate in the solid state.
Synthesis and Optimization
Stepwise Synthesis Protocol
The preparation of isobutyl 2-amino-5-iodobenzoate involves a multi-step process, as outlined in a Chinese patent :
| Step | Reagents/Conditions | Intermediate/Product | Yield |
|---|---|---|---|
| A | Methyl o-aminobenzoate, KI, KIO₃, CH₂Cl₂, glacial acetic acid, 55–60°C | Intermediate I (iodinated ester) | 60–80% |
| B | Absolute ethanol, 30% methanol, reflux (75–80°C) | 2-Amino-5-iodo ethyl benzoate | ~66% |
| C | HCl, NaNO₂, CuCl, 25–30°C | 2-Chloro-5-iodo ethyl benzoate | 40–50% |
| D | NaOH, ethanol, 70–80°C | Isobutyl 2-amino-5-iodobenzoate | 70–85% |
Key factors affecting yield include reaction temperature, stoichiometry of iodinating agents, and purification methods . Alternative routes, such as oxidative ring-opening of 3-aminoindazoles, offer complementary pathways but require optimization for scalability .
Reactivity and Functionalization
The compound’s reactivity is driven by three functional groups: the amino (-NH₂), iodine atom, and ester moiety.
Substitution Reactions
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Iodine displacement: The para-iodo group participates in Ullmann or Suzuki couplings, enabling aryl-aryl bond formation .
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Amino group derivatization: Acetylation (e.g., with acetic anhydride) or Schiff base formation enhances solubility or introduces targeting motifs .
Hydrolysis and Transesterification
The isobutyl ester undergoes alkaline hydrolysis to yield 2-amino-5-iodobenzoic acid, a precursor for metal-organic frameworks (MOFs) or coordination complexes . Transesterification with higher alcohols (e.g., benzyl alcohol) modifies lipophilicity for drug delivery applications .
Applications in Research and Industry
Pharmaceutical Intermediate
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Radiolabeling: The iodine atom facilitates incorporation of radioisotopes (e.g., ¹²⁵I) for imaging agents, as demonstrated in HER2-targeting single-domain antibodies .
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Catalysis: Analogous iodobenzoates act as hypervalent iodine catalysts in alcohol oxidations, suggesting potential here .
Material Science
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